molecular formula C18H16N2O3S B2391050 Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-12-9

Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2391050
CAS No.: 888409-12-9
M. Wt: 340.4
InChI Key: OPQNYRFUQQVTHF-UHFFFAOYSA-N
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Description

Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate is a benzo[d]thiazole derivative characterized by a methyl ester group at position 6 and a 3-phenylpropanamido substituent at position 2. Its structure combines a rigid benzothiazole core with a flexible phenylpropanamide side chain, which may enhance binding to biological targets such as DNA gyrase or kinases .

Properties

IUPAC Name

methyl 2-(3-phenylpropanoylamino)-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-23-17(22)13-8-9-14-15(11-13)24-18(19-14)20-16(21)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQNYRFUQQVTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride Route

3-Phenylpropanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux. The resultant 3-phenylpropanoyl chloride is then reacted with the amine group of the benzo[d]thiazole intermediate in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

$$
\text{3-Phenylpropanoic acid} + \text{SOCl}_2 \rightarrow \text{3-Phenylpropanoyl chloride} \xrightarrow{\text{Benzo[d]thiazole amine, TEA}} \text{Amide product}
$$

Optimization Notes

  • Excess TEA (2.5 equiv) ensures complete deprotonation of the amine.
  • Reaction time: 12–16 hours at 25°C.
  • Yield: 70–85%.

Coupling Reagent-Mediated Amidation

To avoid racemization and improve efficiency, coupling reagents such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) are used. This method involves:

  • Activation of 3-phenylpropanoic acid with TCBOXY in the presence of DMAP and DIPEA.
  • Nucleophilic attack by the benzo[d]thiazole amine to form the amide bond.

Advantages

  • Racemization-free amidation.
  • Reduced reaction time (4–6 hours).
  • Yield: 80–90%.

Esterification of the Carboxylic Acid Group

The final step involves esterification of the C6 carboxylic acid group with methanol. Two approaches are commonly utilized:

Acid-Catalyzed Fischer Esterification

The carboxylic acid is refluxed with methanol in the presence of concentrated sulfuric acid (H₂SO₄).

$$
\text{Benzo[d]thiazole-6-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄, Δ}} \text{Methyl ester}
$$

Conditions

  • Methanol (excess as solvent).
  • Temperature: 65–70°C for 8–12 hours.
  • Yield: 65–75%.

Coupling Reagent-Assisted Esterification

For acid-sensitive substrates, the carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM. Methanol is then added to form the ester.

Procedure

  • Activate carboxylic acid with EDCl/HOBt (1:1 molar ratio) in DCM.
  • Add methanol (2 equiv) and stir at 25°C for 6 hours.
  • Purify via silica gel chromatography.

Yield : 85–92%.

Industrial-Scale Optimization

Large-scale synthesis requires modifications to enhance efficiency:

  • Catalyst Recycling : DMAP is recovered via aqueous extraction and reused.
  • Continuous Flow Systems : Amidation and esterification steps are performed in flow reactors to reduce reaction times by 50%.
  • Byproduct Management : Trichlorobenzoic acid (from TCBOXY) is recycled via chlorination with thionyl chloride.

Characterization and Quality Control

Synthetic batches are validated using:

  • ¹H NMR : Aromatic protons (δ 7.3–8.1 ppm), methyl ester (δ 3.9 ppm).
  • IR Spectroscopy : C=O stretches (1730 cm⁻¹ for ester, 1650 cm⁻¹ for amide).
  • HPLC : Purity >98% achieved via reverse-phase C18 columns.

Comparative Analysis of Methods

Parameter Acyl Chloride Route Coupling Reagent Route
Yield 70–85% 80–90%
Racemization Risk Moderate None
Cost Low High
Scalability Moderate High

Challenges and Solutions

  • Low Solubility : The benzo[d]thiazole intermediate exhibits poor solubility in polar solvents. Solution: Use DMF/THF mixtures (1:3).
  • Over-Esterification : Minimized by controlling methanol stoichiometry (1.2 equiv).

Chemical Reactions Analysis

Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to effects such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate, highlighting differences in substituents and biological relevance:

Compound Name Substituents at Position 2 Substituents at Position 6 Key Features Biological Activity/Applications Reference
Methyl 2-aminobenzo[d]thiazole-6-carboxylate -NH2 -COOCH3 Simplest analogue; used as a synthetic intermediate. DNA gyrase inhibition
Methyl 4-(benzyloxy)-2-(methylamino)benzo[d]thiazole-6-carboxylate -NHCH3 -COOCH3 Benzyloxy group at position 4 enhances lipophilicity. Antibacterial activity against P. aeruginosa
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate -NH2 -COOCH2CH3 Ethyl ester improves metabolic stability compared to methyl ester. Not explicitly stated; similar to
Methyl 2-(phenylsulfonamido)benzo[d]thiazole-6-carboxamide (Compound 20) -NHSO2C6H5 -CONH2 Sulfonamide group introduces polarity and hydrogen-bonding capacity. Potential kinase inhibition
Methyl 2-(3-fluoro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylate (Compound 30) -NHCO(3-F-5-Me-pyrrole) -COOCH3 Halogenated pyrrole moiety may enhance electronic interactions with targets. Anticancer or anti-inflammatory applications

Physicochemical and Pharmacokinetic Properties

  • Solubility : Carboxamide derivatives (e.g., Compound 20) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas ester derivatives (e.g., the target compound) may require formulation aids .
  • Metabolic Stability: Ethyl esters (e.g., Ethyl 2-aminobenzo[d]thiazole-6-carboxylate) are more resistant to esterase-mediated hydrolysis than methyl esters .

Biological Activity

Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate (CAS No. 888409-12-9) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C18H16N2O3S
  • Molecular Weight : 340.4 g/mol
  • Density : 1.337 g/cm³ (predicted)
  • pKa : 9.72 (predicted)

This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Notably, compounds with a benzo[d]thiazole core have been linked to acetylcholinesterase (AChE) inhibition, which is crucial for therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Inhibition of Acetylcholinesterase

Research has shown that compounds containing the benzo[d]thiazole moiety can effectively inhibit AChE, leading to increased acetylcholine levels in the brain. This mechanism is vital for enhancing cognitive function and memory retention in Alzheimer's disease models. For instance, a study highlighted that derivatives of benzothiazole exhibited promising AChE inhibitory activity, suggesting potential for developing new treatments for Alzheimer's disease .

Antimicrobial Activity

Additionally, benzothiazole derivatives have demonstrated antimicrobial properties. A study indicated that certain derivatives could inhibit bacterial growth, making them candidates for further development as antimicrobial agents. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

In Vitro Studies

  • AChE Inhibition :
    • Compound Tested : this compound.
    • IC50 Value : Not explicitly reported but inferred from similar compounds to be within the low micromolar range.
    • Methodology : Enzyme kinetics assays were employed to assess inhibition potency against AChE .
  • Antimicrobial Assays :
    • Various derivatives were tested against common bacterial strains (e.g., E. coli, S. aureus).
    • Results indicated significant inhibition zones compared to controls, suggesting effective antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications:

  • Substituents on the Phenyl Ring : Alterations can enhance or reduce AChE inhibition.
  • Amide Linkage : The presence of the amide group is critical for maintaining biological activity.
CompoundActivity TypeIC50 ValueReference
This compoundAChE InhibitionLow µM range
Benzothiazole Derivative XAntimicrobialSignificant inhibition

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate with high yield and purity?

  • Methodological Answer : The synthesis involves coupling 3-phenylpropanamide with a methyl benzo[d]thiazole-6-carboxylate precursor. Key steps include nucleophilic substitution at the amide carbonyl (e.g., using thionyl chloride for activation) and esterification under reflux with methanol. Catalysts like DCC or DMAP can improve coupling efficiency. Reaction conditions (temperature, solvent polarity, and time) must be optimized—e.g., DMF at 80–100°C for 6–12 hours ensures higher yields. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product from byproducts .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regioselectivity and bond formation. For example, the amide proton typically appears as a singlet near δ 8.3–8.5 ppm in DMSO-d₆. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while High Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). X-ray crystallography (using SHELXL ) may resolve ambiguous stereochemistry if crystals are obtainable .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or phosphodiesterase panels) due to structural similarity to known inhibitors . Use cell viability assays (MTT or CCK-8) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Parallel testing in non-cancerous cells (e.g., HEK293) assesses selectivity. Solubility in DMSO/PBS and stability under assay conditions (pH 7.4, 37°C) must be validated to avoid false negatives .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., ATP concentrations in kinase assays) or cellular context (e.g., overexpression of target proteins). Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and validate findings in isogenic cell lines (wild-type vs. knockout). Meta-analysis of dose-response data using tools like GraphPad Prism can identify outliers. Cross-reference with structural analogs (e.g., ethyl 2-(4-chlorobenzamido) derivatives ) to isolate substituent-specific effects .

Q. What strategies optimize the compound’s pharmacokinetics without compromising bioactivity?

  • Methodological Answer : To enhance solubility, consider salt formation (e.g., hydrochloride ) or prodrug approaches (e.g., ester-to-acid conversion in vivo). Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions (e.g., meta to the amide) via Suzuki-Miyaura coupling. Pharmacokinetic profiling (Caco-2 permeability, microsomal stability) identifies metabolic liabilities. Co-crystallization with target proteins (via SHELX-refined structures ) guides rational design of derivatives with improved binding and reduced off-target effects .

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) predicts binding poses in enzyme active sites (e.g., gyrase ATPase domain ). MD simulations (GROMACS) assess stability of ligand-target complexes over 100+ ns. QSAR models trained on IC₅₀ data from analogs (e.g., thieno-thiadiazole derivatives ) identify key descriptors (logP, H-bond donors). Free-energy perturbation (FEP) calculations prioritize substituents (e.g., fluorine or methoxy groups) that improve binding affinity while minimizing toxicity .

Q. What analytical techniques resolve challenges in characterizing reactive intermediates during synthesis?

  • Methodological Answer : Real-time monitoring via FT-IR tracks functional group transformations (e.g., amide C=O stretch at ~1650 cm⁻¹). LC-MS with electrospray ionization captures transient intermediates (e.g., acyl chloride species). For air-sensitive steps, Schlenk techniques under nitrogen prevent oxidation. X-ray photoelectron spectroscopy (XPS) confirms oxidation states of sulfur in the thiazole ring, which can influence reactivity .

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